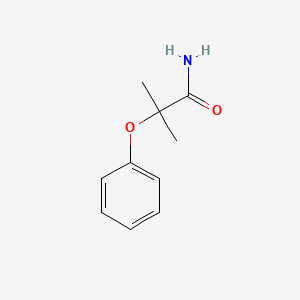

2-Methyl-2-phenoxypropanamide

Description

Historical Context and Early Investigations of Phenoxypropanamide Scaffolds

The exploration of phenoxyamide structures, including phenoxyacetamides and phenoxypropanamides, has been a continuous effort in medicinal chemistry. Early investigations into simpler phenoxyacetic acids laid the groundwork for later, more complex derivatives. The synthesis of phenoxyacetic acid, a precursor to many phenoxyacetamide derivatives, can be achieved by reacting phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov This fundamental reaction paved the way for the development of a wide array of derivatives with diverse biological activities.

Systematic exploration of the structure-activity relationships (SARs) of the broader phenoxyacetamide scaffold began to gain momentum as researchers identified it as a promising starting point for drug discovery. nih.gov Initial studies indicated that substituents on both the phenoxy ring and the amide nitrogen were crucial for the biological activity of these compounds. nih.gov Research into phenoxypropanamide derivatives, a closely related class, showed that the propanamide core offers a stable and versatile framework that can be chemically modified to influence biological activity. For instance, the introduction of substituents on the aromatic rings or the amide group has been a common strategy to modulate properties like lipophilicity and receptor binding. While specific historical records for 2-Methyl-2-phenoxypropanamide are limited, its development is an extension of the broader research into phenoxyalkanamides as pharmacologically relevant scaffolds.

Significance of the Amide Functional Group in Organic Chemistry and Chemical Biology

The amide functional group is one of the most fundamental and ubiquitous linkages in both organic chemistry and biology. smolecule.com It is characterized by a carbonyl group bonded to a nitrogen atom. This functional group is central to the structure of peptides and proteins, where the amide bond is referred to as a peptide bond, formed between the amine group of one amino acid and the carboxylic acid group of another. smolecule.com The stability of the amide bond under physiological conditions makes it a reliable and foundational building block in complex biological macromolecules.

In organic chemistry, amide bond formation is a crucial and frequently used transformation in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. researchgate.net Amides are generally synthesized by the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. nih.govsmolecule.com

The chemical properties of the amide group are key to its importance. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure. This resonance gives the C-N bond a partial double bond character, which restricts rotation and contributes to the planarity of the amide group. This structural rigidity is vital for determining the three-dimensional shapes of proteins and other bioactive molecules. Furthermore, amides can act as both hydrogen bond donors (via the N-H) and acceptors (via the C=O), which is critical for their interactions with biological targets like enzymes and receptors. sigmaaldrich.cn The stability and hydrogen bonding capability of the amide functional group make it a favored component in drug design, contributing to the pharmacokinetic and pharmacodynamic properties of many therapeutic agents. mdpi.com

Current Research Landscape and Emerging Trends for this compound Derivatives

Current research on this compound is primarily focused on the synthesis and evaluation of its derivatives for various therapeutic applications. The core phenoxypropanamide scaffold serves as a versatile template for developing novel compounds with potential biological activities. Emerging trends indicate a strong interest in this class of compounds for their anti-inflammatory, antimicrobial, and anticancer properties.

Researchers are actively creating libraries of this compound derivatives by introducing different substituents at various positions on the molecule. For example, studies have explored the effects of adding groups like morpholinopyrimidine, which has led to derivatives with potential anti-inflammatory activity by inhibiting nitric oxide and cyclooxygenase production. smolecule.com Other modifications include the introduction of a tetrazole ring, which can mimic other biological structures and interact with molecular targets. Derivatives containing a difluorophenyl group attached to a tetrazole have been investigated for their potential antimicrobial and anticancer effects, with some studies showing significant growth inhibition in cancer cell lines.

The exploration of structure-activity relationships (SAR) is a key aspect of this research. For instance, investigations into phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) have shown that the nature of the substituent at the alpha-position of the amide is critical for activity. nih.gov Similarly, research on other phenoxypropanamide derivatives has demonstrated that modifications to the phenoxy ring and the N-aryl group can significantly impact biological efficacy. nih.gov

Recent studies have highlighted the potential of these derivatives in several areas:

Anti-inflammatory agents : Derivatives are being investigated for their ability to modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. smolecule.com

Anticancer agents : Several derivatives have shown cytotoxic effects against various cancer cell lines, including breast, cervical, and lung cancer. researchgate.net

Antimicrobial agents : The scaffold has been used to develop compounds with activity against both Gram-positive and Gram-negative bacteria.

The ongoing research into this compound derivatives underscores the importance of this chemical scaffold in medicinal chemistry. The ability to systematically modify its structure allows for the fine-tuning of its pharmacological properties, opening avenues for the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

35368-78-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-methyl-2-phenoxypropanamide |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

JKUNYOVTULTVIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Phenoxypropanamide and Analogues

Classical Approaches to 2-Methyl-2-phenoxypropanamide Synthesis

Traditional methods for synthesizing the this compound scaffold primarily rely on well-established organic reactions. These include amide bond formation, alkylation, and hydrolysis, which provide reliable routes to the target molecule and its precursors.

Amide Coupling Procedures

The formation of the amide bond is a crucial step in the synthesis of this compound. This can be achieved through several reliable methods, including the direct coupling of a carboxylic acid with an amine and the use of specific coupling reagents like propylphosphonic anhydride (B1165640) (T3P).

Acid-Amine Coupling: This direct approach involves the reaction of a carboxylic acid with an amine to form the corresponding amide. hepatochem.com To facilitate this reaction, activating agents are often necessary to convert the carboxylic acid into a more reactive species. hepatochem.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). hepatochem.compeptide.com The addition of reagents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the efficiency of the coupling process. nih.gov

T3P-Mediated Reactions: Propylphosphonic anhydride (T3P) has emerged as a mild and efficient coupling reagent for amide bond formation. researchgate.netmmv.orgcsic.es It is known for its low toxicity, broad functional group tolerance, and the ability to produce high yields of pure products with minimal side reactions like epimerization. researchgate.netmmv.org T3P-mediated amidation has been successfully employed in the synthesis of various amides, including those with racemization-prone α-aryl carboxylate functionalities. researchgate.net The by-products of T3P-mediated reactions are typically water-soluble, simplifying their removal through aqueous extraction. researchgate.net This method has been utilized in the synthesis of various complex molecules, including chromones and therapeutic peptides. csic.esorganic-chemistry.org

Alkylation Reactions for Phenoxypropanamide Skeleton Assembly

Alkylation reactions are fundamental to constructing the core phenoxypropanamide skeleton. mt.com These reactions typically involve the formation of a carbon-oxygen or carbon-nitrogen bond by reacting a nucleophile with an alkyl halide or another suitable electrophile. mt.com

In the context of this compound synthesis, a common strategy involves the alkylation of a phenol (B47542) with a substituted propanoate derivative. For instance, a phenol can be reacted with an ethyl-2-bromopropionate in the presence of a base like potassium carbonate to form the corresponding phenoxypropanoate ester. nih.gov This ester can then be further elaborated to the desired amide. Another approach involves the reaction of an amide derivative with a suitable phenol. For example, chiral anilides have been reacted with various phenols using potassium carbonate in 2-propanol to yield the desired phenoxypropanamide derivatives. nih.govmdpi.com

Hydrolysis Reactions for Precursor Derivatization

Hydrolysis is a key reaction for modifying precursor molecules to generate the necessary functional groups for subsequent synthetic steps. In the synthesis of this compound and its analogs, hydrolysis is often used to convert esters or nitriles into carboxylic acids, which are then used in amide coupling reactions. thieme-connect.de

For example, an ester intermediate, such as one formed via an alkylation reaction, can be saponified using a base like potassium hydroxide (B78521) in a mixture of methanol (B129727) and water to yield the corresponding carboxylic acid. nih.gov Similarly, nitriles can be hydrolyzed to carboxylic acids. This can be achieved through chemical methods, such as heating with aqueous acid (e.g., HBr), or through enzymatic pathways. nih.govthieme-connect.de The resulting carboxylic acid is a versatile intermediate that can be readily coupled with an amine to form the final phenoxypropanamide product.

Advanced Synthetic Strategies for Novel Phenoxypropanamide Derivatives

To access a broader range of structurally diverse phenoxypropanamide derivatives, more advanced synthetic methodologies are employed. These include powerful cross-coupling reactions and reductive amination techniques, which offer greater flexibility and efficiency in constructing complex molecular architectures.

Buchwald-Hartwig Cross-Coupling Applications in Phenoxypropanamide Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines. jk-sci.comorganic-chemistry.orgwikipedia.orgorgsyn.org This reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. jk-sci.comwikipedia.org

This powerful tool has been applied to the synthesis of phenoxypropanamide analogues. For instance, an aryl halide can be coupled with an amine to introduce the nitrogen-containing portion of the molecule. The development of various generations of catalyst systems, including those with bidentate phosphine (B1218219) ligands like BINAP and DPPF, has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl partners under mild conditions. wikipedia.org This methodology provides a direct and efficient route to novel phenoxypropanamide derivatives that might be difficult to access through classical methods.

Reductive Amination in Amide Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orgnih.govyoutube.com The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com This one-pot procedure is highly efficient and has found broad application in pharmaceutical synthesis due to its operational simplicity and the wide availability of starting materials. nih.gov

In the context of phenoxypropanamide synthesis, reductive amination can be used to introduce or modify the amine component of the molecule. A ketone or aldehyde can be reacted with an amine in the presence of a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form the desired amine. nih.gov This amine can then be acylated to produce the final phenoxypropanamide. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often preferred as it is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion. youtube.com This method allows for the synthesis of a diverse range of phenoxypropanamide analogues by varying the carbonyl and amine starting materials.

Intramolecular Cyclization Reactions for Fused Heterocyclic Systems Containing Phenoxypropanamide Moieties

The phenoxypropanamide scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems, particularly benzoxazepinones, through intramolecular cyclization reactions. ias.ac.in These reactions represent a significant synthetic strategy, as the resulting heterocyclic moieties are found in numerous compounds within the pharmaceutical industry. ias.ac.inresearchgate.net

A notable method involves the intramolecular amidation of N-hydroxy-3-phenoxypropanamides. ias.ac.in This electrophilic aromatic substitution reaction can be effectively promoted using polyphosphoric acid (PPA) or various Lewis acids. researchgate.net The process begins with the synthesis of the N-hydroxy-3-phenoxypropanamide substrate. Subsequent treatment with a promoter like PPA or a Lewis acid such as ferric chloride (FeCl₃) induces cyclization. ias.ac.in

In this reaction, the N-hydroxy group is activated, facilitating an intramolecular electrophilic attack on the electron-rich phenoxy ring, leading to the formation of a new ring system. Specifically, the cyclization of N-hydroxy-3-phenoxypropanamide derivatives yields 2,3-dihydro-1,5-benzoxazepin-4(5H)-one structures. ias.ac.in This approach provides a novel and direct route to these important fused heterocycles, which previously relied on methods like the Schmidt reaction or Beckmann rearrangement of 4-chromanone (B43037) derivatives. ias.ac.in

The choice of acid promoter and reaction conditions can influence the efficiency of the cyclization. For instance, research has shown that PPA is an effective medium for this transformation, while other reagents like phosphorus pentoxide or methanesulfonic acid were found to be unsuccessful in related reactions. ias.ac.in Lewis acids, such as ferric chloride in nitromethane, have also been successfully employed to catalyze the cyclization at moderate temperatures (e.g., 60 °C). ias.ac.in

| Starting Material | Promoter/Catalyst | Solvent | Product | Key Finding |

|---|---|---|---|---|

| N-hydroxy-3-phenoxypropanamide | Polyphosphoric Acid (PPA) | - | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | PPA effectively promotes intramolecular amidation to form a seven-membered fused ring. ias.ac.in |

| N-hydroxy-2-phenoxyacetamide | Ferric Chloride (FeCl₃) | Nitromethane | 2H-Benzo-1,4-oxazin-3(4H)-one | Lewis acids can catalyze the cyclization under milder conditions compared to PPA. ias.ac.in |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound and its analogues is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over another. masterorganicchemistry.com This is distinct from a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comanu.edu.au

Enantioselective synthesis of phenoxypropanamide derivatives is commonly achieved by using chiral starting materials or chiral catalysts. A prominent strategy involves starting with a chiral building block, such as a stereochemically defined hydroxy acid. For example, the synthesis of (S)-aryl propionamide (B166681) scaffolds can be accomplished using (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid as the chiral precursor. nih.govmdpi.com In this process, the chiral acid is first activated, often by converting it to an acid chloride with thionyl chloride at low temperatures, and then reacted with a substituted aniline (B41778) to form the desired amide. The chirality is thus transferred from the starting material to the final product. nih.gov

Another approach involves the resolution of racemic mixtures or the use of chiral chromatography, but direct asymmetric synthesis is often more efficient. For instance, the separate synthesis of (R)- and (S)-2-phenoxypropanamides can be carried out by coupling the corresponding enantiomerically pure (R)- or (S)-2-phenoxypropanoic acids with an appropriate amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxy-7-azabenzotriazole (HOAt). nih.gov

The development of catalytic asymmetric methods, while more complex, offers the potential for high efficiency and enantioselectivity. rsc.orgrsc.org These methods might employ a chiral catalyst, such as a BINOL-derived phosphoric acid or a cinchona alkaloid-based phase-transfer catalyst, to control the stereochemical outcome of the reaction. rsc.orgnih.gov

| Chiral Precursor/Method | Key Reagents | Product Stereochemistry | Reference |

|---|---|---|---|

| (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Thionyl chloride, Substituted aniline | (S)-configuration at the α-carbon | nih.gov |

| (S)-2-phenoxypropanoic acid | EDCI, HOAt, Benzylamine | (S)-2-phenoxypropanamide | nih.gov |

| (R)-2-phenoxypropanoic acid | EDCI, HOAt, Benzylamine | (R)-2-phenoxypropanamide | nih.gov |

| Phase-transfer catalysis | Chinchonidine-derived catalyst | Enantioselective formation of proline scaffolds (demonstrates principle) | nih.gov |

Process Optimization and Scale-Up Considerations in Academic Synthesis of Phenoxypropanamide Scaffolds

Optimizing the synthesis of phenoxypropanamide scaffolds in an academic research environment is crucial for efficiently producing sufficient material for further studies. Process optimization focuses on improving a synthetic route to enhance yield, purity, and cost-effectiveness while minimizing waste and hazardous conditions. pharmafeatures.comgd3services.com

Key strategies for optimization in an academic context include:

Reaction Condition Optimization: This involves systematically adjusting parameters such as temperature, solvent, catalyst, and reagent stoichiometry. For the amidation step, various coupling reagents (e.g., HATU, EDCI, T3P) can be screened to find the one that gives the best yield and purity with minimal side products. nih.govmdpi.com For instance, the choice of base (e.g., K₂CO₃, DIPEA) and reaction temperature can significantly impact the initial ether synthesis. nih.gov

Purification Strategy: A major consideration in academic scale-up is purification. Minimizing or eliminating the need for column chromatography is a primary goal as it is time-consuming and solvent-intensive. gd3services.com Developing reaction conditions that yield a product pure enough to be isolated by simple crystallization or precipitation is highly desirable.

Reagent and Solvent Selection: The choice of reagents should balance reactivity with safety, cost, and environmental impact. For example, avoiding highly hazardous reagents or reactions that require extreme temperatures (e.g., very low-temperature reactions using liquid nitrogen) simplifies the experimental setup and improves safety. gd3services.com The use of greener, more benign solvents is also a key consideration. pharmafeatures.com

The transition from a small-scale synthesis (milligrams) to a larger academic scale (grams) requires re-optimization, as reaction profiles, heating/cooling rates, and mixing efficiency can change. wisc.edu Careful documentation of optimized conditions is essential for reproducibility and for building a robust synthetic procedure.

| Optimization Strategy | Parameter to Adjust | Goal | Example from Phenoxypropanamide Synthesis |

|---|---|---|---|

| Route Efficiency | Number of steps | Higher overall yield, less waste | Utilizing a convergent two-step synthesis (etherification then amidation). nih.gov |

| Reaction Conditions | Coupling agent, base, temperature | Maximize yield and purity | Screening HATU vs. EDCI for the amide coupling to improve yield. nih.gov |

| Purification | Reaction cleanliness | Avoid column chromatography | Developing conditions that allow for product isolation via crystallization. gd3services.com |

| Reagent Choice | Reagent/solvent type | Improve safety and reduce cost | Using stable coupling reagents like T3P instead of more hazardous alternatives. mdpi.com |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 2 Phenoxypropanamide

Mechanistic Insights into Amide Bond Formation and Cleavage Pathways

The amide bond is a cornerstone of the 2-Methyl-2-phenoxypropanamide structure, and understanding its formation and cleavage is crucial to the chemistry of this compound.

Amide Bond Formation:

The synthesis of this compound typically involves the coupling of a carboxylic acid derivative with an amine. A common and efficient method for this transformation is through the use of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A general scheme for the formation of the amide bond in this compound can be envisioned through the reaction of 2-methyl-2-phenoxypropanoic acid with ammonia (B1221849) or a protected amine equivalent. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard procedure for forming such amide bonds. The process generally involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the desired amide.

The general mechanism can be summarized in the following steps:

Activation of the carboxylic acid by the coupling agent.

Nucleophilic attack of the amine on the activated carbonyl carbon.

Proton transfer and departure of the leaving group (derived from the coupling agent) to form the stable amide bond.

Amide Bond Cleavage:

The amide bond in this compound, while generally stable, can be cleaved under specific conditions, most commonly through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, yielding the corresponding carboxylic acid (2-methyl-2-phenoxypropanoic acid) and ammonia (or an ammonium (B1175870) salt).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is a poor leaving group. To facilitate this, the departing amide anion is typically protonated by the solvent or a water molecule generated in a subsequent step, leading to the formation of the carboxylate salt and ammonia.

Metal ions can also mediate the cleavage of amide bonds. For instance, certain transition metal complexes can act as Lewis acids, coordinating to the carbonyl oxygen and activating the amide for nucleophilic attack by water.

Nucleophilic Substitution Mechanisms Relevant to Phenoxypropanamide Chemistry (e.g., SN1 and SN2)

Nucleophilic substitution reactions are fundamental in organic chemistry and can be relevant to the this compound structure at two main sites: the benzylic-like carbon of the phenoxy group and the α-carbon of the propanamide moiety, if a suitable leaving group were present. The two primary mechanisms for such reactions are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The key distinctions between these two mechanisms are summarized in the table below:

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

For this compound, direct nucleophilic substitution on the core structure is not common without modification. However, considering its precursors or potential derivatives, these mechanisms become relevant. For example, if the phenoxy group were to be substituted, an SNAr (nucleophilic aromatic substitution) mechanism would be more likely on the aromatic ring, especially if activated by electron-withdrawing groups.

Substitution at the α-carbon of the propanamide is sterically hindered by the two methyl groups, which would disfavor an SN2 reaction. An SN1 reaction at this position would require the formation of a tertiary carbocation, which is relatively stable. However, this would necessitate the presence of a good leaving group at that position, which is not inherent to the this compound structure.

Elimination Reaction Mechanisms (e.g., E2) Associated with Phenoxypropanamide Precursors or Degradation

Elimination reactions, particularly the E2 (elimination bimolecular) mechanism, are relevant in the context of the synthesis of precursors to this compound or its potential degradation pathways. The E2 reaction is a one-step, concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond.

Key characteristics of the E2 mechanism include:

Kinetics: Second-order, rate = k[substrate][base].

Base: Requires a strong base.

Stereochemistry: The proton being removed and the leaving group must be in an anti-periplanar arrangement.

Regioselectivity: The formation of the more substituted alkene (Zaitsev's rule) is generally favored, unless a sterically hindered base is used, in which case the less substituted alkene (Hofmann's rule) may predominate.

In the synthesis of precursors to this compound, an elimination reaction could be a competing side reaction during nucleophilic substitution steps. For instance, if a halo-substituted precursor is used, treatment with a base could lead to dehydrohalogenation.

Degradation of this compound itself via an elimination pathway is less likely under normal conditions due to the lack of a good leaving group. However, under forcing conditions or through metabolic pathways, modifications to the structure could introduce a leaving group, making elimination a possibility.

Oxidative and Reductive Transformations of the this compound Framework

The this compound molecule contains several sites that can undergo oxidative and reductive transformations. These reactions are particularly relevant in the context of metabolism, where enzymes such as cytochrome P450s catalyze such conversions.

Oxidative Transformations:

Aromatic Hydroxylation: The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution, including hydroxylation. This is a common metabolic pathway where an oxygen atom is introduced into the aromatic ring, typically at the para or ortho positions.

Alkyl Hydroxylation: The methyl groups on the propanamide backbone could potentially be oxidized to hydroxymethyl groups, and further to carboxylic acids.

N-Dealkylation (if applicable): While the primary amide of this compound does not have an N-alkyl group, substituted derivatives could undergo oxidative N-dealkylation.

Oxidative Cleavage of the Ether Linkage: The ether bond could be cleaved oxidatively, although this is generally a less common pathway compared to aromatic hydroxylation.

Reductive Transformations:

Reduction of the Amide: The amide functionality can be reduced to an amine. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) and is not a common metabolic reaction. Anabolic processes in biological systems are often reductive in nature but require energy input.

Reduction of the Aromatic Ring: The phenyl ring can be reduced to a cyclohexyl ring under certain catalytic hydrogenation conditions, though this requires forcing conditions.

A summary of potential transformations is presented in the table below:

| Functional Group | Transformation | Product Type |

| Phenyl Ring | Aromatic Hydroxylation | Phenol (B47542) derivative |

| Methyl Groups | Alkyl Hydroxylation | Alcohol, Carboxylic acid |

| Amide | Reduction | Amine |

Theoretical Studies of Reaction Transition States and Intermediates in Phenoxypropanamide Reactions

While specific theoretical studies on the reaction mechanisms of this compound are not widely available in the literature, computational chemistry provides powerful tools to investigate such processes. Methods like Density Functional Theory (DFT) can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and thus provide deep mechanistic insights.

For the reactions discussed in the preceding sections, theoretical studies could:

Amide Bond Formation/Cleavage: Model the transition states of amide formation via different coupling agents to understand their relative efficiencies. For hydrolysis, the transition states for both acid- and base-catalyzed mechanisms can be calculated to determine the activation energy barriers.

Nucleophilic Substitution: Calculate the energy profiles for SN1 and SN2 reactions on derivatives of this compound to predict the favored pathway under different conditions.

Elimination Reactions: Model the anti-periplanar transition state for the E2 reaction to understand stereochemical and regiochemical outcomes.

Oxidative Transformations: Investigate the mechanism of cytochrome P450-mediated hydroxylation of the aromatic ring, including the nature of the reactive oxygen species and the structure of the intermediate-enzyme complex.

Such computational studies, often performed in conjunction with experimental work, are invaluable for building a comprehensive understanding of the reactivity and potential metabolic fate of molecules like this compound.

Structure Activity Relationship Sar and Structural Recognition Studies of 2 Methyl 2 Phenoxypropanamide Derivatives

Systematic Structural Modifications and Their Impact on Molecular Recognition

Systematic modifications of the 2-methyl-2-phenoxypropanamide scaffold have provided significant insights into the key structural features required for molecular recognition and biological activity. Researchers have methodically altered different parts of the molecule, including the α-position, the phenoxy ring, and the amide linkage, to probe their roles in interacting with biological targets.

The substituent at the α-position of the propanamide chain plays a crucial role in the compound's interaction with its biological targets. Studies have shown that this position is sensitive to steric and electronic changes, which can significantly impact binding affinity and efficacy.

Research on phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) revealed that the nature of the substituent at the α-position is critical for activity. nih.gov The presence of a methyl or ethyl group at this position appears to be optimal, likely interacting with a well-defined hydrophobic pocket in the target protein. nih.gov Larger substituents tend to cause steric clashes, leading to a decrease in activity. nih.gov Interestingly, the complete removal of any substituent at the α-position abrogates all activity, suggesting that this substituent is essential for providing binding energy and ensuring the proper orientation of the inhibitor. nih.gov

The following table summarizes the impact of α-position substituents on the inhibitory activity of phenoxyacetamide derivatives against T3SS.

| Compound | α-Position Substituent | Secretion IC50 (µM) | Translocation IC50 (µM) |

| 6a | H | >100 | >100 |

| 1 | Methyl | 7.8 ± 2.0 | 11 ± 2 |

| 6c | Ethyl | Not specified | Not specified |

| 6b | Two Methyl groups | Inactive | Inactive |

Data sourced from research on phenoxyacetamide T3SS inhibitors. nih.gov

These findings underscore the importance of the α-methyl group in the this compound core structure for maintaining its biological function.

The phenoxy group and its aromatic ring are key components of the this compound scaffold, and modifications to this moiety have been shown to significantly affect biological activity. The phenoxy group often engages in crucial π-π stacking and hydrophobic interactions within the binding sites of target proteins. mdpi.com

In the context of NOTUM inhibitors, SAR studies indicated a preference for the original 2-methyl group on the phenoxy ring. researchgate.net A notable twofold increase in potency was achieved by replacing the 2-methyl group with a 2-chlorine atom. researchgate.net However, moving the chloro or methyl group to the 3- or 4-positions resulted in a significant loss of potency. researchgate.net This highlights the specific steric and electronic requirements of the binding pocket.

Furthermore, the introduction of fluorine atoms to the phenoxy ring has been explored to enhance metabolic stability and binding affinity. nih.gov For instance, the addition of a fluorine atom to the phenoxy group in certain triazolopyrazine derivatives was found to be favorable for their antiproliferative activity. frontiersin.org The electronegativity of fluorine can influence electrostatic interactions and hydrogen bonding, contributing to improved biological performance. nih.gov

The table below illustrates the effect of substitutions on the phenoxy ring of NOTUM inhibitors. researchgate.net

| Compound | Phenoxy Ring Substitution | NOTUM IC50 (µM) |

| 3 | 2-Methyl | 0.033 |

| 13 | 2-Chloro | 0.016 |

| 14 | 3-Methyl | >10 |

| 15 | 4-Methyl | >10 |

| 16 | 3-Chloro | >10 |

These results demonstrate that the substitution pattern on the phenoxy ring is a critical determinant of the biological activity of this compound derivatives.

The amide linkage and the terminal amine group are fundamental to the chemical structure and biological function of this compound derivatives. The amide bond provides structural rigidity and participates in hydrogen bonding interactions, which are often crucial for ligand binding. libretexts.org

Studies on NOTUM inhibitors have explored replacing the oxygen atom of the phenoxy linker with other atoms. researchgate.net The potency was found to decrease in the order of O > NH > S > CH2, suggesting that the oxygen linker is preferred. researchgate.net This preference is thought to be due to a favorable internal hydrogen bond with the amide NH, which holds the molecule in a low-energy conformation that closely mimics the binding conformation. researchgate.net N-methylation of the amide group was tolerated but offered no significant advantage. researchgate.net

In another study, replacing the amide linkage with a reverse amide linkage maintained moderate inhibitory activity against malate (B86768) dehydrogenase (MDH) enzymes. mdpi.com However, switching the amide group to a sulfonamide group resulted in moderate activity against MDH1 but a loss of activity against MDH2. mdpi.com

The following table summarizes the effects of linker modifications on the activity of T3SS inhibitors. nih.gov

| Compound | Linker (X) | Secretion IC50 (µM) | Translocation IC50 (µM) |

| 1 | O | 7.8 ± 2.0 | 11 ± 2 |

| 20a | S | 7.8 ± 2.0 | >100 |

| 23a | NH | 45 ± 4 | >100 |

| 25a | CH2 | >100 | Not determined |

These findings highlight the intricate role of the amide linkage and terminal amine groups in defining the biological profile of this compound derivatives.

Fragment-Based Approaches to the Design of Phenoxypropanamide Ligands

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the design of novel ligands, including those based on the phenoxypropanamide scaffold. rug.nlnih.gov This approach involves identifying small, low-molecular-weight fragments that bind to a biological target and then optimizing these fragments into more potent lead compounds through various strategies. nih.gov

Fragment linking is a key strategy in FBDD where two or more fragments that bind to adjacent sites on a target protein are connected by a chemical linker. nih.govresearchgate.net This approach can lead to a significant increase in binding affinity, a phenomenon often referred to as super-additivity. chemrxiv.org The design of the linker is crucial, as it must maintain the optimal orientation of the fragments in their respective binding pockets. pharmafeatures.com

In the context of phenoxypropanamide derivatives, a fragment-based approach could involve identifying a phenoxy fragment and a propanamide fragment that bind to neighboring subsites of a target. Computational docking and experimental techniques like NMR spectroscopy can be used to confirm their simultaneous binding. nih.gov The subsequent design of a suitable linker to connect these fragments would then be undertaken to create a high-affinity ligand. chemrxiv.org The success of this strategy is highly dependent on the geometry and chemical nature of the linker. nih.gov

Fragment growing is another widely used technique in FBDD where a starting fragment is elaborated by adding new chemical functionalities to explore unoccupied space within the binding pocket. pharmafeatures.combiosolveit.de This iterative process aims to form additional favorable interactions with the target, thereby increasing potency and selectivity. nih.gov

For a this compound-based fragment, the growing strategy could involve extending the molecule from the phenoxy ring, the amide group, or the terminal amine. For example, substituents could be added to the phenoxy ring to probe for additional hydrophobic or polar interactions. nih.gov Similarly, the terminal amine could be modified to introduce groups that can form hydrogen bonds or salt bridges with the target protein. Structure-based design, guided by X-ray crystallography or computational modeling, is instrumental in this process, allowing for the rational design of modifications that are likely to enhance binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenoxypropanamide Analogues

QSAR modeling for phenoxypropanamide analogues involves the use of sophisticated statistical methods to understand how variations in their molecular structure affect their biological activity. These models are crucial for optimizing lead compounds and designing new molecules with enhanced therapeutic potential. Two prominent 3D-QSAR techniques, Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), have been instrumental in this field.

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D QSAR method that does not require molecular alignment, a typically time-consuming step in 3D-QSAR. Instead, it employs molecular holograms, which are 2D fingerprints encoding information about the frequency of various molecular fragments. nih.govnih.gov These holograms are then correlated with biological activity using Partial Least Squares (PLS) regression. nih.gov

In studies of anticonvulsant compounds structurally related to phenoxypropanamides, such as sulfonamide derivatives, HQSAR has proven to be a robust predictive tool. For a series of isatin-based benzenesulfonamide (B165840) derivatives investigated as carbonic anhydrase inhibitors with potential anticonvulsant activity, a highly significant HQSAR model was developed. researchgate.net The statistical quality of this model underscores its predictive capability. researchgate.net

Table 1: Statistical Results of a Representative HQSAR Model for Anticonvulsant Analogues

| Parameter | Value | Description |

|---|---|---|

| q² | 0.782 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² | 0.849 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activity. |

| r²_pred | 0.935 | Predictive correlation coefficient for the external test set, indicating excellent predictive power. |

| ONC | 6 | Optimum Number of Components used in the PLS analysis. |

Data derived from a study on isatin-based benzenesulfonamide derivatives with anticonvulsant potential. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that helps in understanding the steric and electrostatic interactions between a ligand and its target receptor. conicet.gov.ar In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. conicet.gov.ar These field values are then used as descriptors in a PLS analysis to build a predictive model.

For anticonvulsant compounds, CoMFA provides detailed 3D contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, in a CoMFA study on anticonvulsant sulfamides, the resulting model demonstrated a high predictive ability. conicet.gov.ar The contour maps generated from such studies are invaluable for ligand design. conicet.gov.ar

Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favored, while yellow contours suggest that sterically smaller groups would enhance activity.

Electrostatic Contour Maps: Red contours highlight areas where electronegative (electron-withdrawing) groups are beneficial, whereas blue contours indicate regions where electropositive (electron-donating) groups are preferred.

In a study of pyrrolo pyridine (B92270) derivatives, the CoMFA model showed that electrostatic fields contributed more significantly (68.3%) to the model than steric fields (31.7%). frontiersin.org This suggests that modulating the electronic properties of the molecule is crucial for improving its activity. The statistical validation of a typical CoMFA model from a study on related anticonvulsant compounds is shown in the table below.

Table 2: Statistical Parameters of a Representative CoMFA Model for Anticonvulsant Analogues

| Parameter | Value | Description |

|---|---|---|

| q² | 0.7119 | Cross-validated correlation coefficient, indicating good internal model robustness. |

| r² | 0.848 | Non-cross-validated correlation coefficient, showing a high degree of correlation. |

| r²_pred | 0.908 | Predictive correlation coefficient for an external test set, demonstrating strong predictive ability. |

| F-value | 73.624 | A high F-statistic value indicates a statistically significant regression model. |

| Steric Contribution | 31.7% | The percentage contribution of the steric field to the model. |

| Electrostatic Contribution | 68.3% | The percentage contribution of the electrostatic field to the model. |

Data derived from studies on isatin-based benzenesulfonamide and pyrrolo pyridine derivatives with anticonvulsant potential. researchgate.netfrontiersin.org

These QSAR methodologies, while demonstrated here with structurally related anticonvulsant classes, provide a clear framework for the rational design and optimization of this compound derivatives as potential therapeutic agents.

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Phenoxypropanamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the characterization of the binding mode and estimation of the binding affinity, providing crucial information for drug discovery and design. For derivatives of the 2-Methyl-2-phenoxypropanamide scaffold, docking studies have been instrumental in elucidating their mechanism of action.

Research has shown that the aryloxy-2-methylpropanamide moiety is a key structural feature for interaction with various receptors. For instance, in the development of antagonists for the A2A adenosine (B11128) receptor (A2AAdoR), molecular docking was employed to understand the structure-activity relationship (SAR). lookchem.com These simulations, performed using tools like the Protein Preparation Wizard and LigPrep module in Maestro, helped identify how modifications to the phenoxypropanamide group could optimize binding within the receptor's active site. lookchem.com

In a study focused on developing inhibitors for the BCR-ABL kinase, a derivative, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide, was docked into the protein's orthosteric binding pocket using the Glide software. mdpi.com The results of these simulations guided the synthesis of new compounds and provided a rationale for the observed inhibitory activity. mdpi.com Similarly, docking simulations of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide into the active site of cyclooxygenase (COX) enzymes revealed its potential as an anti-inflammatory agent. The difluorophenyl group, a modification to the core structure, was shown to enhance binding affinity through specific hydrophobic and hydrogen bonding interactions.

These studies highlight a common theme: the phenoxy group often engages in hydrophobic interactions and can form hydrogen bonds, while the propanamide portion can also participate in crucial hydrogen bonding with receptor residues. The specific interactions, of course, depend on the target protein's binding site topology and the specific substitutions on the this compound core.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Derivative/Scaffold | Target Protein | Key Findings | Computational Tool |

| Aryloxy-2-methylpropanamide | A2A Adenosine Receptor | Guided Structure-Activity Relationship (SAR) for antagonist development. lookchem.com | Maestro (Schrödinger) |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide | BCR-ABL Kinase | Docking into the orthosteric binding pocket informed inhibitor design. mdpi.com | Glide (Schrödinger) |

| N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide | Cyclooxygenase (COX) | Predicted effective binding to the active site, suggesting anti-inflammatory potential. | Not Specified |

| ~{N}-[3-(5-carbamimidoylthiophen-3-yl)phenyl]-2-methyl-2-phenoxy-propanamide | 14-3-3 protein | Characterized interactions in an X-ray crystal structure of the ligand-protein complex. rcsb.org | Not Applicable (Crystallography) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations are crucial for validating docking poses and understanding the nuanced movements that govern molecular recognition.

For complex biological systems, such as G-protein coupled receptors (GPCRs) like the cannabinoid receptors, homology models are often refined using MD simulations within a simulated lipid bilayer environment. nottingham.ac.uk This approach was used to predict the binding modes of fenofibrate (B1672516) derivatives, which share structural similarities with phenoxypropanamides, and to validate these predictions against experimental data. nottingham.ac.uk

In the study of BCR-ABL inhibitors, 50-nanosecond MD simulations were conducted on the docked complexes to assess their stability. mdpi.com Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the binding pose is stable throughout the simulation. These analyses can also reveal the persistence of key hydrogen bonds and other interactions, providing a more robust model of the binding event. mdpi.com The application of MD simulations to sirtuin proteins has been used to study the interactions between ligands and the protein, explaining the isoform selectivity of certain compounds. mdpi.com These simulations can identify subtle conformational shifts in the protein upon ligand binding, which can be critical for achieving selective inhibition.

Conformational analysis, a key component of MD studies, investigates the different 3D arrangements a molecule can adopt by rotating around its single bonds. libretexts.org For a flexible molecule like this compound, understanding its preferred conformations in solution and within a binding site is essential for rational drug design.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. wavefun.com These methods can accurately predict a wide range of characteristics, including molecular geometry, electronic structure, and chemical reactivity, without the need for empirical data. wavefun.comnrel.gov

For a molecule like this compound, DFT calculations using a functional such as B3LYP with a basis set like 6-311G** can be performed to determine key electronic parameters. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Other calculated parameters, such as the molecular electrostatic potential (MEP), provide a map of the charge distribution on the molecule's surface. This map is invaluable for predicting how the molecule will interact with biological targets, identifying regions that are electron-rich (prone to electrophilic attack and hydrogen bond accepting) and electron-poor (prone to nucleophilic attack and hydrogen bond donating). Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies positive, negative, and neutral regions for predicting non-covalent interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and ability to cross biological membranes. |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Provides insight into local reactivity and intermolecular interactions. nrel.gov |

De Novo Design and Virtual Screening Methodologies for Novel this compound Analogues

The this compound scaffold serves as an excellent starting point for the discovery of new therapeutic agents through virtual screening and de novo design. These computational strategies allow for the rapid exploration of vast chemical space to identify novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Virtual screening involves searching large databases of compounds to identify those that are likely to bind to a specific biological target. This can be done using ligand-based methods (searching for molecules with similar properties to a known active compound) or structure-based methods (docking compounds into the target's binding site). The this compound core can be used as a query in similarity searches or as a fragment to build upon in structure-based screening.

De novo design, on the other hand, involves the computational "growth" of novel molecules within the constraints of a target's binding site. arxiv.org Fragment-based drug discovery (FBDD) is a related approach where small, low-affinity fragments that bind to the target are identified and then optimized or linked together to create a more potent lead compound. A crystallographic fragment screen, for example, identified 2-phenoxyacetamide (B1293517) as a modest inhibitor of the enzyme NOTUM. researchgate.net This initial hit, a close analogue of this compound, was then computationally and synthetically optimized to yield potent inhibitors. researchgate.net

In the quest for new A2A adenosine receptor antagonists, the aryloxy-2-methylpropanamide structure was used as a scaffold. lookchem.com By analyzing docking poses and establishing a structure-activity relationship, researchers could rationally design and synthesize new analogues, replacing parts of the molecule to improve properties like solubility and bioavailability while maintaining or enhancing potency. lookchem.com These methodologies demonstrate how the foundational this compound structure can be systematically evolved to produce novel and optimized drug candidates.

Spectroscopic and Advanced Analytical Methodologies in Research on 2 Methyl 2 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Although experimental spectra for 2-Methyl-2-phenoxypropanamide are not publicly documented, a theoretical spectrum can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the phenoxy group would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The protons ortho to the ether linkage are expected around δ 6.9 ppm, while the meta and para protons would resonate further downfield, around δ 7.2-7.3 ppm, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling.

Amide Protons (-NH₂): The two protons of the primary amide group would likely appear as two broad singlets in the range of δ 5.5 to 8.0 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. The restricted rotation around the C-N bond can sometimes make these protons chemically non-equivalent.

Methyl Protons (-CH₃): The two methyl groups attached to the quaternary carbon are chemically equivalent. They would give rise to a sharp singlet at approximately δ 1.5 ppm, integrating to six protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 175-180 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear between δ 115 and 160 ppm. The carbon atom directly attached to the ether oxygen (C-O) would be the most downfield in this group (around δ 158 ppm), while the others would appear at positions consistent with a substituted benzene (B151609) ring.

Quaternary Carbons: The quaternary carbon atom bonded to the two methyl groups, the phenoxy group, and the carbonyl group is predicted to have a chemical shift in the range of δ 75-85 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would produce a single signal in the aliphatic region, expected around δ 25-30 ppm.

Dynamic studies using variable-temperature NMR could provide insights into the rotational barrier around the C(O)-N bond, a characteristic feature of amides due to resonance-induced partial double bond character.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | - | 175-180 |

| Phenyl C-O | - | 157-160 |

| Phenyl C-H (ortho) | 6.8-7.0 (d) | 118-122 |

| Phenyl C-H (meta) | 7.2-7.4 (t) | 129-131 |

| Phenyl C-H (para) | 7.0-7.2 (t) | 122-125 |

| Quaternary C | - | 75-85 |

| Amide NH ₂ | 5.5-8.0 (br s) | - |

Note: Predicted shifts are estimates. s = singlet, d = doublet, t = triplet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₃NO₂), the exact molecular weight is 179.0946 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 179.

The fragmentation of the molecule would likely proceed through several key pathways, based on the fragmentation of related aromatic amides and ethers. nih.govyoutube.comrsc.org

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon is a common pathway for amides. This would result in two primary fragments:

A peak at m/z = 44, corresponding to the [CONH₂]⁺ radical cation. This is often a prominent peak in the mass spectra of primary amides. libretexts.org

A peak at m/z = 135, corresponding to the [C₆H₅OC(CH₃)₂]⁺ cation.

Cleavage of the Phenoxy Group: Loss of a phenoxy radical ([C₆H₅O]•) would lead to a fragment ion at m/z = 86, corresponding to [C(CH₃)₂CONH₂]⁺.

Formation of Benzoyl-type Cations: Aromatic amides often form a resonance-stabilized benzoyl cation. youtube.com In this case, cleavage could lead to the formation of a phenoxyacetyl-type cation.

Fragmentation of the Phenyl Ring: The phenyl group itself can fragment, often leading to a characteristic peak at m/z = 77 corresponding to the phenyl cation [C₆H₅]⁺, and further loss of acetylene (B1199291) (C₂H₂) to give a peak at m/z = 51.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 179 | [M]⁺˙ (Molecular Ion) |

| 135 | [M - CONH₂]⁺ |

| 86 | [M - C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for functional group identification.

For this compound, the spectra would be dominated by vibrations of the amide and phenoxy ether groups.

N-H Stretching: The primary amide (-NH₂) group will show two characteristic, medium-to-strong absorption bands in the IR spectrum between 3100 and 3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations.

C=O Stretching (Amide I band): A very strong and sharp absorption peak is expected between 1650 and 1690 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H Bending (Amide II band): A strong band, typically found between 1590 and 1650 cm⁻¹, arising from the N-H bending vibration.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-C) will produce two distinct stretching vibrations: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. The peak for the asymmetric stretch is usually very strong and characteristic. chemicalbook.comnist.gov

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹), and C-H bending vibrations will appear around 1375 and 1460 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal framework, which are often weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1590 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aliphatic C-H Bend | 1375 - 1460 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the purity assessment of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): As a moderately polar and non-volatile compound, this compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC).

Stationary Phase: A C18 (octadecylsilyl) or C8 column would be appropriate, providing a nonpolar surface for interaction.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. Starting with a higher proportion of water and gradually increasing the organic solvent concentration would elute the compound from the column.

Detection: A UV detector would be ideal, as the phenoxy group contains a strong chromophore that absorbs UV light, typically around 254 or 270 nm.

This setup would allow for the separation of this compound from starting materials, byproducts, and degradation products, with purity being determined by the relative area of its peak in the chromatogram.

Gas Chromatography (GC): Direct analysis of this compound by GC may be possible, but its polarity and potential for thermal degradation are considerations. nih.govnih.gov

Column: A polar capillary column (e.g., a wax-based or cyano-substituted phase) would be necessary to achieve good peak shape and resolution for this polar analyte.

Injection: A split/splitless injector would be used. The injector temperature must be optimized to ensure volatilization without causing decomposition.

Derivatization: If the compound shows poor chromatographic behavior (e.g., peak tailing) due to the polar amide group, derivatization (e.g., silylation) might be necessary to increase its volatility and thermal stability.

Detection: A Flame Ionization Detector (FID) would provide a robust response, or a Mass Spectrometer (GC-MS) could be used for definitive identification of the peak. google.com

Both HPLC and GC are invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time, thereby optimizing reaction conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

While no crystal structure for this compound is present in the public Cambridge Structural Database, a successful analysis would reveal several key features:

Molecular Conformation: It would precisely define the spatial relationship between the phenoxy group and the propanamide moiety, including the torsion angles around the C-O and C-C bonds.

Amide Group Planarity: The analysis would confirm the expected planarity of the O=C-N atoms, a result of the resonance delocalization in the amide bond. wikipedia.org

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state. This would prominently feature hydrogen bonds between the amide -NH₂ group of one molecule and the carbonyl oxygen of a neighboring molecule, which is a classic interaction motif for primary amides. youtube.com Other weaker interactions, such as C-H···π stacking involving the phenyl rings, might also be observed.

Obtaining such a structure is contingent on the ability to grow a single, high-quality crystal of the compound, which can often be a challenging step.

Environmental Fate and Degradation Studies of 2 Methyl 2 Phenoxypropanamide

Photodegradation Pathways and Kinetics of Phenoxypropanamides

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental dissipation of many organic chemicals. For phenoxy herbicides, photodegradation in aqueous media and on soil surfaces can lead to their transformation into various byproducts. The kinetics of this process are often influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents, and the chemical structure of the compound itself.

Research on related phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) has shown that photodegradation can proceed through various pathways, including the cleavage of the ether bond and the degradation of the aromatic ring. The process can be slow when initiated by UV light alone but can be significantly accelerated by advanced oxidation processes, such as the photo-Fenton reaction (H₂O₂/Fe²⁺). For instance, the photodegradation of MCPA can be completed in a much shorter time frame with the photo-Fenton system compared to UV irradiation alone.

Table 1: Comparative Photodegradation Times for Select Phenoxy Herbicides

| Compound | UV Alone | H₂O₂/UV | Photo-Fenton |

|---|---|---|---|

| MCPA | 1 hour | > 30 min | 7 min |

| MCPP | 1.5 hours | > 60 min | 10 min |

| 2,4-D | 3 hours | > 60 min | 40 min |

Source: Adapted from research on chlorophenoxyalcanoic herbicides.

Hydrolytic Stability and Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The rate of hydrolysis is significantly dependent on pH and temperature. For phenoxy herbicides, particularly those in ester form, hydrolysis is a primary degradation pathway in aquatic environments. The ester linkage is susceptible to cleavage, leading to the formation of the corresponding acid and alcohol.

Studies on fenoxaprop-p-ethyl, an aryloxyphenoxypropionate herbicide, demonstrate that its degradation kinetics are strongly pH-dependent. It is relatively stable in neutral conditions but degrades rapidly in acidic or basic environments. In acidic conditions, the ether linkage can be cleaved, while under basic conditions, the ester bond is broken. This suggests that the hydrolytic stability of 2-Methyl-2-phenoxypropanamide would also be influenced by the pH of the surrounding medium. Phenoxyacetic acid herbicides are known to readily degrade through biological and photolytic mechanisms.

Biodegradation Mechanisms and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the removal of herbicides from soil and water. Phenoxy herbicides are known to be degraded by a variety of soil microorganisms. The rate and extent of biodegradation depend on several factors, including the microbial population, soil type, temperature, moisture, and pH.

Microorganisms can utilize phenoxy herbicides as a source of carbon and energy, leading to their mineralization. The degradation pathways often involve the cleavage of the ether linkage, followed by the breakdown of the aromatic ring. For example, bacterial strains have been isolated that can degrade 2,4-D and MCPA. The efficiency of this degradation can be very high, with some strains achieving over 99% degradation of these herbicides under optimal conditions. The presence of specific genes, such as the tfd genes, has been identified as being involved in the catabolism of 2,4-D.

Table 2: Factors Influencing the Biodegradation of Phenoxy Herbicides

| Factor | Influence on Biodegradation |

|---|---|

| Microbial Population | The presence of adapted microbial communities enhances degradation rates. |

| Soil Type | Organic matter content and soil structure affect microbial activity and herbicide availability. |

| Temperature | Optimal temperatures (e.g., 30°C and 40°C) support higher bacterial activity. |

| Moisture | Adequate soil moisture is necessary for microbial activity. |

| pH | Neutral to slightly alkaline pH (pH 7–8) is often optimal for degradation. |

Sorption and Mobility in Various Environmental Compartments

The sorption and mobility of a herbicide in the environment determine its potential to leach into groundwater or move into surface water. Phenoxy herbicides are generally considered to have weak to moderate sorption to soil, which makes them relatively mobile. The primary factors influencing their sorption are the soil's organic matter content and pH.

Sorption tends to be higher in soils with higher organic matter content. The pH of the soil is also a critical factor; as weak acids, the sorption of phenoxy herbicides is generally greater in acidic soils where they exist in their less soluble, non-ionized form. In soils with a pH above their pKa, they will be in their anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil particles. Iron oxides in the soil can also contribute to the sorption of phenoxy herbicides. The relatively low sorption of these compounds indicates a potential for leaching, particularly in soils with low organic matter content.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,4-dichlorophenoxyacetic acid | 2,4-D |

| 4-chloro-2-methylphenoxyacetic acid | MCPA |

| 2-(2-methyl-4-chlorophenoxy) propionic acid | MCPP |

| Fenoxaprop-p-ethyl | |

| Hydrogen Peroxide | H₂O₂ |

Future Research Directions and Translational Perspectives for 2 Methyl 2 Phenoxypropanamide

Development of Next-Generation Synthetic Methodologies for Phenoxypropanamide Derivatives

The advancement of synthetic organic chemistry will be pivotal in exploring the chemical space around 2-Methyl-2-phenoxypropanamide. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to create a diverse library of phenoxypropanamide derivatives.

One promising avenue is the refinement of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are inherently efficient and can be used to generate a wide array of analogs with varied substituents on the phenoxy and propanamide moieties. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, will be crucial. For instance, the development of catalytic systems that are recoverable and reusable can significantly reduce the environmental impact of synthesis.

Furthermore, exploring novel coupling strategies is essential. While traditional methods like the Ullmann coupling have been used for the synthesis of related ether linkages, next-generation approaches could involve photoredox catalysis or enzymatic synthesis to achieve higher yields and stereoselectivity under milder reaction conditions. The synthesis of related N-phenylbenzamide derivatives has been achieved using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), a methodology that could be adapted and optimized for phenoxypropanamide synthesis.

A summary of potential next-generation synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Multi-Component Reactions | High efficiency, atom economy, and rapid generation of diverse derivatives. | Synthesis of pyrano[3,2-b]pyran-4(8H)-one derivatives. |

| Green Chemistry Approaches | Reduced environmental impact, use of sustainable reagents and catalysts. | Iron-catalyzed reactions and use of aqueous media. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Not explicitly found for phenoxypropanamides, representing a novel research direction. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Use of alcohol dehydrogenases for stereoselective reductions in related molecules. |

| Advanced Coupling Reagents | Improved yields and reaction kinetics for amide bond formation. | Use of DIC and HOBt for N-phenylbenzamide synthesis. |

Exploration of Novel Molecular Targets and Biochemical Modalities

A critical aspect of future research will be to identify and validate the molecular targets of this compound and its derivatives. The broad chemical space of related amide compounds suggests a wide range of potential biological activities. For example, various substituted amide derivatives have shown potential as antitumor agents by targeting tubulin polymerization.

Initial screening efforts could involve high-throughput screening (HTS) against a panel of known drug targets, including G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors, which are considered "privileged" target families in drug discovery. For instance, some propanamide derivatives have been investigated as selective androgen receptor modulators (SARMs).

Beyond target identification, elucidating the biochemical modalities of these interactions is paramount. This includes determining whether the compounds act as agonists, antagonists, or allosteric modulators. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed insights into the binding kinetics and structural basis of these interactions. Furthermore, cell-based assays are crucial to understand the downstream effects of target modulation, such as impacts on cell proliferation, apoptosis, or inflammatory pathways.

The table below outlines potential molecular target classes for phenoxypropanamide derivatives based on the activities of structurally related compounds.

| Potential Target Class | Example of Related Compound Activity | Potential Therapeutic Area |

| Tubulin | Acrylamide–PABA analogs inhibit β-tubulin polymerization. | Oncology |

| Nuclear Receptors | Propanamide derivatives acting as Selective Androgen Receptor Modulators (SARMs). | Endocrinology, Oncology |

| Enzymes | Phenyl sulfonamide derivatives modulate TNF-α production. | Inflammation, Immunology |

| G Protein-Coupled Receptors (GPCRs) | Rhodopsin-like GPCRs are common targets for small molecules. | Central Nervous System, Metabolism |

| Ion Channels | Voltage-gated and ligand-gated ion channels are established drug targets. | Neurology, Cardiology |

Integration of Artificial Intelligence and Machine Learning in Phenoxypropanamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel therapeutic agents. These computational tools can be leveraged to accelerate the exploration of the phenoxypropanamide chemical space.